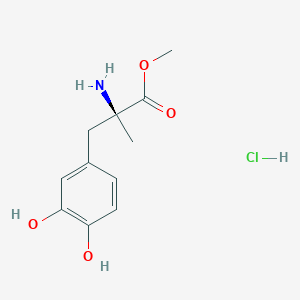
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate, also known as propylhexedrine, is a synthetic compound that is structurally similar to amphetamine. It is a psychoactive stimulant that is commonly used as a nasal decongestant and as a treatment for attention deficit hyperactivity disorder (ADHD). Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain.
Mecanismo De Acción
Propylhexedrine acts as a releasing agent for norepinephrine, dopamine, and serotonin by binding to the transporters that normally remove these neurotransmitters from the synaptic cleft. This causes an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmitter activity. Propylhexedrine also inhibits the reuptake of these neurotransmitters, leading to further increases in neurotransmitter activity.
Biochemical and Physiological Effects:
Propylhexedrine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and decreases appetite. Propylhexedrine has been found to have effects on the central nervous system, including increased alertness, euphoria, and increased sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylhexedrine has several advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound. It also has a well-established mechanism of action and has been extensively studied in both animal and human subjects. However, there are also limitations to its use in lab experiments. Propylhexedrine has a relatively short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and dependence, which can complicate its use in research.
Direcciones Futuras
There are several future directions for research on (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine. One area of interest is its potential as a treatment for ADHD. Propylhexedrine has been found to be effective in improving attention and reducing hyperactivity in animal models of ADHD. Another area of interest is its potential as a treatment for depression. Propylhexedrine has been found to have antidepressant effects in animal models of depression. Additionally, there is interest in exploring the potential use of (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine in the treatment of substance use disorders, particularly in the treatment of cocaine addiction.
Métodos De Síntesis
Propylhexedrine is synthesized through the reaction of benzaldehyde and nitroethane, followed by reduction of the resulting nitrostyrene with hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidine to form the final product.
Aplicaciones Científicas De Investigación
Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain. It has been shown to act as a releasing agent for norepinephrine, dopamine, and serotonin, which are neurotransmitters involved in the regulation of mood, attention, and motivation. Propylhexedrine has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels of neurotransmitter activity in the brain.
Propiedades
Número CAS |
142469-99-6 |
|---|---|
Nombre del producto |
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate |
Fórmula molecular |
C18H26N2O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[1-(3-propylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C14H22N2.C4H4O4/c1-2-5-12-6-3-7-13(10-12)16-9-4-8-14(16)11-15;5-3(6)1-2-4(7)8/h3,6-7,10,14H,2,4-5,8-9,11,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
DSZUMNMGLVFKIQ-WLHGVMLRSA-N |
SMILES isomérico |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-Pyrrolidinemethanamine, 1-(3-propylphenyl)-, (-)-, (E)-2-butenedioat e (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



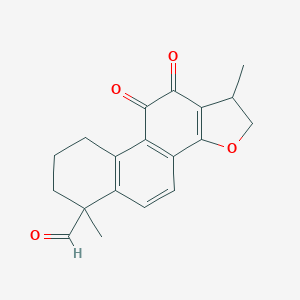
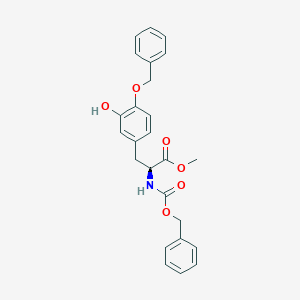
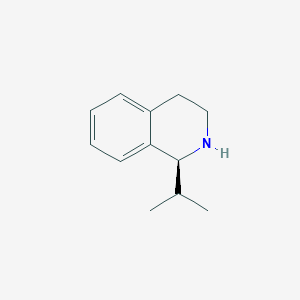


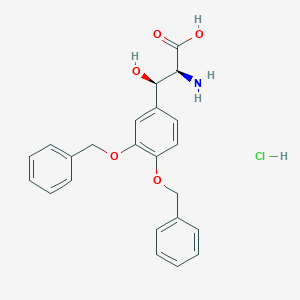


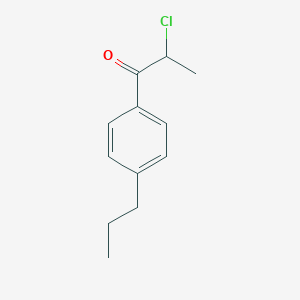
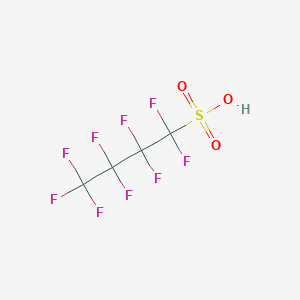
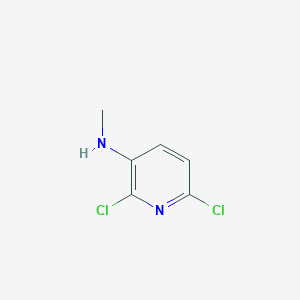
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
